molecular formula C17H23FN2O2S B3947491 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B3947491
M. Wt: 338.4 g/mol
InChI Key: CWGZRJOVTJJOJA-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a norbornane-containing piperazine derivative characterized by a bicyclic system (bicyclo[2.2.1]heptane) and a 4-fluorophenylsulfonyl substituent. The rigid norbornane scaffold enhances conformational stability, which is critical for receptor binding and selectivity.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-(4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2S/c18-15-3-5-16(6-4-15)23(21,22)20-9-7-19(8-10-20)17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGZRJOVTJJOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Introduction of the Fluorophenyl Group: This step might involve electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.

    Sulfonylation of Piperazine: The piperazine ring can be sulfonylated using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-(Bicyclo[22

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations in Piperazine Derivatives

The table below highlights key structural differences and similarities among piperazine derivatives:

Compound Name Substituents on Piperazine Key Structural Features Biological Target (IC50/Activity)
Target Compound Bicyclo[2.2.1]hept-2-yl, 4-F-sulfonyl Rigid norbornane core Inferred receptor antagonism
L-368,899 () Bicyclo[2.2.1]heptane, sulfonyl, methylphenyl Similar norbornane-sulfonyl scaffold Oxytocin antagonist (IC50 = 8.9 nM)
GBR-12909 () Bis(4-fluorophenyl)methoxy, 3-phenylpropyl Flexible piperazine with aryl groups Dopamine transporter (DAT) inhibitor
1-(4-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine () 4-Fluorophenyl, 4-methylphenylsulfonyl Simple aryl sulfonyl substituent Not specified; structural analogue
Bridged Piperazine Analogues () 3,8-Diaza[3.2.1]bicyclooctane Rigid diazabicyclo systems DAT affinity (IC50 = 8.0–8.2 nM)
Key Observations:
  • Rigidity vs. Flexibility: The norbornane core in the target compound and L-368,899 introduces structural rigidity, which enhances binding affinity compared to flexible analogues like GBR-12909 .
  • Sulfonyl Group Impact : The 4-fluorophenylsulfonyl moiety is shared with compounds in and , but the bicyclo system distinguishes the target compound, likely improving metabolic stability .

Pharmacological Profiles

Dopamine Transporter (DAT) Affinity
  • Bridged piperazine analogues (e.g., compounds 7 and 11 in ) exhibit high DAT affinity (IC50 = 8.0–8.2 nM), comparable to GBR-12909 .
  • Selectivity : Compound 7 in showed 88-fold selectivity for DAT over SERT (serotonin transporter), suggesting rigid scaffolds improve target specificity .
Oxytocin Receptor Antagonism
  • L-368,899 (), structurally analogous to the target compound, demonstrated potent oxytocin receptor antagonism (IC50 = 8.9 nM) and oral bioavailability (35% in rats) . This implies the norbornane-sulfonyl scaffold is favorable for neuroendocrine applications.
Metabolic Stability
  • Flunarizine (), a bis(4-fluorophenyl)methyl-piperazine, undergoes oxidative N-dealkylation and glucuronidation. The target compound’s bicyclo system may reduce metabolic degradation compared to flexible analogues .

Critical Analysis of Contradictions and Limitations

  • Impact of Minor Structural Changes: Compound 32 in , a 3,9-diazabicyclo[4.2.1]nonane derivative, showed 10-fold lower DAT affinity than its homopiperazine counterpart, emphasizing the sensitivity of activity to ring size and substituent placement .
  • Species-Specific Metabolism: notes sex- and species-dependent metabolic pathways for flunarizine, suggesting similar variability could affect the target compound’s pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(Bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine

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